molecular formula C10H17FO B13651532 2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one CAS No. 37783-39-4

2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one

Cat. No.: B13651532
CAS No.: 37783-39-4
M. Wt: 172.24 g/mol
InChI Key: SZZGHHZYWKBRIY-UHFFFAOYSA-N
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Description

2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one is a fluorinated organic compound with the molecular formula C10H17FO It is a derivative of cyclohexanone, where the hydrogen atoms at positions 2, 3, 5, and 5 are replaced by fluorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one typically involves the fluorination of 3,3,5,5-tetramethylcyclohexanone. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one involves its interaction with molecular targets through its fluorine and ketone functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,3,5,5-Tetramethylcyclohexanone: Lacks the fluorine atom, resulting in different chemical properties.

    2-Fluorocyclohexanone: Similar structure but without the methyl groups, leading to different reactivity and applications.

Uniqueness

2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one is unique due to the presence of both fluorine and multiple methyl groups, which confer distinct chemical properties such as increased stability and specific reactivity patterns. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

37783-39-4

Molecular Formula

C10H17FO

Molecular Weight

172.24 g/mol

IUPAC Name

2-fluoro-3,3,5,5-tetramethylcyclohexan-1-one

InChI

InChI=1S/C10H17FO/c1-9(2)5-7(12)8(11)10(3,4)6-9/h8H,5-6H2,1-4H3

InChI Key

SZZGHHZYWKBRIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1)(C)C)F)C

Origin of Product

United States

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